molecular formula C11H14ClFN4 B1433380 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride CAS No. 1798728-30-9

5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

Cat. No. B1433380
CAS RN: 1798728-30-9
M. Wt: 256.71 g/mol
InChI Key: LFQKFLJENYCJNR-UHFFFAOYSA-N
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Description

“5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, triazoles are generally synthesized through the [3+2] cycloaddition of azides and alkynes, a process known as the Huisgen cycloaddition .


Molecular Structure Analysis

The molecular structure of this compound would consist of a triazole ring attached to a fluorophenyl group and an ethyl group . The presence of the fluorine atom could potentially influence the compound’s reactivity and biological activity .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo N-alkylation and N-arylation reactions .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis and Antimicrobial Activities : Some 1,2,4-triazole derivatives, including compounds with structures similar to 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride, have been synthesized and found to exhibit antimicrobial activities. These compounds are synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines, displaying good to moderate activities against test microorganisms (Bektaş et al., 2007).

  • Development of Neurokinin-1 Receptor Antagonists : A compound structurally related to this compound has been developed as a water-soluble neurokinin-1 receptor antagonist. This compound shows potential in clinical applications for treating emesis and depression due to its high affinity and long duration of action (Harrison et al., 2001).

Chemistry and Structural Analysis

  • π-Hole Tetrel Bonding Interactions : Research has been conducted on triazole derivatives, including those with structures similar to this compound, focusing on their π-hole tetrel bonding interactions. This study explores the synthesis, characterization, and analysis of these interactions using techniques like Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020).

  • Catalyst- and Solvent-Free Synthesis : An efficient method for the synthesis of benzamide derivatives using a microwave-assisted Fries rearrangement has been developed. This process is catalyst- and solvent-free, offering a green chemistry approach to synthesizing compounds related to this compound (Moreno-Fuquen et al., 2019).

Biological Activities and Applications

  • Antitumor Activities : A series of 1,2,4-triazol-3-one derivatives, structurally related to this compound, have been synthesized and evaluated for their antitumor activities. Some compounds exhibited significant activity against various human tumor cell lines (Kattimani et al., 2013).

  • Tuberculostatic Activity : Ethyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, a structural analog of this compound, has been evaluated for tuberculostatic activity. The study analyzed the structure-activity relations of these compounds (Titova et al., 2019).

properties

IUPAC Name

5-ethyl-1-[(4-fluorophenyl)methyl]triazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN4.ClH/c1-2-10-11(13)14-15-16(10)7-8-3-5-9(12)6-4-8;/h3-6H,2,7,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQKFLJENYCJNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=NN1CC2=CC=C(C=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1798728-30-9
Record name 5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride
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5-ethyl-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine hydrochloride

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